molecular formula C11H13N B8800156 1,3-Dimethyl-3,4-dihydroisoquinoline CAS No. 88422-85-9

1,3-Dimethyl-3,4-dihydroisoquinoline

Cat. No.: B8800156
CAS No.: 88422-85-9
M. Wt: 159.23 g/mol
InChI Key: MFRSLKXLFAZRBP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-3,4-dihydroisoquinoline derivatives exhibit a range of biological activities, making them valuable in drug development. Some notable applications include:

  • Antispasmodic Activity : Recent studies have shown that certain derivatives possess significant spasmolytic effects on smooth muscle tissues. For instance, compounds derived from this compound demonstrated the ability to induce relaxation in gastrointestinal smooth muscles, suggesting potential therapeutic uses in treating conditions like irritable bowel syndrome (IBS) .
  • Antioxidant Properties : The antioxidant activity of these compounds has been evaluated using various assays. One study reported that specific derivatives exhibited superior radical scavenging activity compared to standard antioxidants like quercetin and rutin . This suggests their potential role in mitigating oxidative stress-related diseases.

Synthetic Organic Chemistry

The synthesis of this compound and its derivatives is an area of active research.

  • Synthesis Methods : Several synthetic routes have been developed to produce this compound efficiently. For example, a method involving the N-alkylation of 3-substituted dihydroisoquinolinone derivatives via iminium intermediates has been reported. This method allows for the generation of various N-alkylated products under mild conditions .
  • Reactivity as a Reagent : The compound serves as a valuable reagent in organic synthesis. Its reactivity enables the formation of complex molecules through various transformations, including cyclization and oxidation reactions .

Pharmacological Insights

Research into the pharmacological properties of this compound has revealed several important insights:

  • Bioavailability and Toxicity : Computational studies have indicated favorable bioavailability scores for these compounds, suggesting good absorption characteristics . However, some derivatives are predicted to inhibit cytochrome P450 enzymes, which could lead to potential drug-drug interactions and toxicity concerns .
  • Therapeutic Potential : Given their diverse pharmacological activities, these compounds are being explored for their potential therapeutic applications beyond gastrointestinal disorders. Their roles in neuropharmacology and as modulators of neurotransmitter systems are currently under investigation.

Table 1: Summary of Biological Activities

CompoundActivity TypeObservations
5bAntispasmodicSignificant relaxation effect on smooth muscle
5dAntioxidantHigher inhibition percentage than rutin
5aBioavailabilityGood absorption characteristics

Table 2: Synthesis Yield Data

Synthesis MethodYield (%)
N-Alkylation of dihydroisoquinolinone derivativesUp to 98%
Cyclization from methyleugenol74.92%

Properties

CAS No.

88422-85-9

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

1,3-dimethyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C11H13N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8H,7H2,1-2H3

InChI Key

MFRSLKXLFAZRBP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2C(=N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was charged with acetonitrile which was held under a nitrogen blanket. With the reaction vessel cooled in an ice bath, stannic chloride was added gradually below the surface of the acetonitrile with stirring over a period of 2 hours 20 minutes. During the addition period, the temperature of the reaction mixture varied between 3° C. and 39° C. The mixture was allowed to stand overnight at room temperature. With the reaction mixture at 22° C., α-methylphenethyl chloride was added in increments to the reaction vessel over a ten-minute period. With the mixture under reduced pressure and heated, acetonitrile nitrile was gradually stripped from the mixture. The reaction mixture, milky in color, was heated to reflux. The reaction mixture was maintained at reflux for about 61/2 hours. With the temperature of the reaction mixture at about 75° C., the entire amount of previously-stripped acetonitrile was added back to the reaction mixture. The mixture was allowed to cool, stand overnight and was observed to contain a slurry. Methylene chloride was added to the mixture. Then, this mixture was added with stirring to 10% sodium hydroxide previously cooled to about 10° C. The temperature of the mixture reached 40° C. and the mixture was found to be acidic. More 10% sodium hydroxide was added to make the mixture alkaline. The organic phase was separated and washed with water. The organic phase was dried over sodium sulfate, filtered and stripped on a rotary evaporator at a temperature of 35°-40° C. to provide 1,3-dimethyl-3,4-dihyroisoquinoline. An autoclave was charged with a slurry of 50%-wetted 5% palladium-on-carbon catalyst in absolute ethanol. Then, there was added to the slurry a mixture of 1,3-dimethyl-3,4-dihydroisoquinoline. The autoclave was flushed with hydrogen gas. With the reaction mixture being stirred, the autoclave was gradually pressurized with hydrogen over a period of about two hours to a final pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C. The autoclave was maintained in this pressurized condition overnight. The temperature of the autoclave dropped to about 10° C. after venting with stirring of the reaction mixture. The mixture was filtered and stripped of ethanol to provide 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. A reaction vessel was charged with 2.5 g of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, 20 ml 10% sodium hydroxide and 50 ml methylene chloride. With this mixture stirred, 1.1 equivalents dichloro-acetyl chloride was added dropwise to the mixture. The mixture was stirred for 20 minutes, then water was added. The organic extract was dried with magnesium sulfate, and stripped of solvent, and then subjected to Kugelrohr distillation (150° C. @ 0.1 mm Hg) to provide 2.5 g of a yellow oil product having the following elemental analysis:
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